(E)-5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile
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Overview
Description
(5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile is an organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting a suitable boronic acid or boronate ester with a diol under dehydrating conditions.
Introduction of the nitrile group: This step involves the addition of a nitrile group to the hexene backbone, which can be done using cyanation reactions.
Final assembly: The final step involves the coupling of the dioxaborolane ring with the hexene backbone, which can be achieved using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Substituted dioxaborolanes.
Chemistry:
Cross-Coupling Reactions: The compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It can act as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron center in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
(5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-ene: Similar structure but lacks the nitrile group.
(5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-ynenitrile: Similar structure but contains an alkyne group instead of an alkene.
Uniqueness: The presence of both the nitrile group and the dioxaborolane ring in (5E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile makes it unique
Properties
Molecular Formula |
C13H22BNO2 |
---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
(E)-5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-5-enenitrile |
InChI |
InChI=1S/C13H22BNO2/c1-11(8-6-7-9-15)10-14-16-12(2,3)13(4,5)17-14/h10H,6-8H2,1-5H3/b11-10+ |
InChI Key |
DBZWKQTVTUYTQH-ZHACJKMWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCCC#N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)CCCC#N |
Origin of Product |
United States |
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